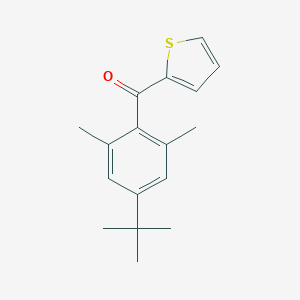![molecular formula C26H23N3O4S B289950 ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate](/img/structure/B289950.png)
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines pyrimidine, thieno, and pyrido moieties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of solvents like toluene and catalysts such as zinc chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization from toluene and purification through column chromatography are commonly employed to achieve the desired product quality .
化学反応の分析
Types of Reactions
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .
科学的研究の応用
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties.
Biology: The compound is used in cellular assays to evaluate its effects on cell viability and apoptosis.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
作用機序
The mechanism of action of Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate involves interaction with molecular targets such as ATF4 and NF-kB proteins. These interactions inhibit endoplasmic reticulum stress and apoptosis pathways, contributing to its neuroprotective and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazole-Pyrimidine Hybrids: These compounds also demonstrate neuroprotective and anti-inflammatory properties.
Uniqueness
Ethyl 9-(4-methoxyphenyl)-7-methyl-4-oxo-2-phenyl-1,2,3,4-tetrahydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-8-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties .
特性
分子式 |
C26H23N3O4S |
|---|---|
分子量 |
473.5 g/mol |
IUPAC名 |
ethyl 13-(4-methoxyphenyl)-11-methyl-6-oxo-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-12-carboxylate |
InChI |
InChI=1S/C26H23N3O4S/c1-4-33-26(31)18-14(2)27-25-20(19(18)15-10-12-17(32-3)13-11-15)21-22(34-25)24(30)29-23(28-21)16-8-6-5-7-9-16/h5-13,23,28H,4H2,1-3H3,(H,29,30) |
InChIキー |
GNDMLCUXPQZVBC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
正規SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C4=C(S2)C(=O)NC(N4)C5=CC=CC=C5)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)

![7-methoxy-3a,3b,11a-trimethyl-3,3a,3b,4,11,11a-hexahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289872.png)

![N-phenyl-N-[phenyl(2-thienyl)methylene]amine](/img/structure/B289876.png)

![Diethyl 4-[2-(9-acridinyl)ethyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B289879.png)




![2-methoxy-9,10,10a,10b,11,12-hexahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289885.png)
![7-methoxy-11a-methyl-5-[(4-methylphenyl)sulfonyl]-2,4,5,10,11,11a-hexahydro-1H-cyclopenta[i]phenanthridin-1-one](/img/structure/B289886.png)

